molecular formula C18H17N5O2 B2785747 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2034314-43-5

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2785747
CAS No.: 2034314-43-5
M. Wt: 335.367
InChI Key: XMDAEVPDYJFUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals. The compound’s structure features a triazole ring, a pyrrolidine ring, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The pyrrolidine and pyridine moieties can be introduced through nucleophilic substitution reactions or other suitable organic transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound’s biological activity can be studied to understand its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological effects. Its interaction with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential and mechanism of action.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (2-phenyl-2H-1,2,3-triazol-4-yl)methanone: A simpler analog with only the triazole and phenyl groups.

    (3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: A compound with the pyrrolidine and pyridine moieties but lacking the triazole ring.

Uniqueness

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to the combination of its triazole, pyrrolidine, and pyridine rings. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(17-12-20-23(21-17)14-4-2-1-3-5-14)22-11-8-16(13-22)25-15-6-9-19-10-7-15/h1-7,9-10,12,16H,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDAEVPDYJFUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.